异异戊酰基香叶醇 C

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

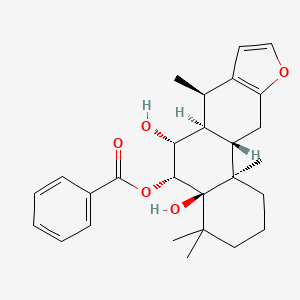

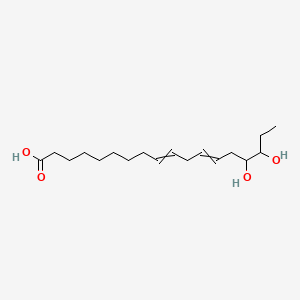

Isovouacapenol C is a cassane-type diterpene isolated from the leaves of the plant Caesalpinia pulcherrima. This compound is part of a class of natural products known for their diverse biological activities, including anti-inflammatory and anticancer properties .

科学研究应用

Isovouacapenol C has a wide range of scientific research applications:

作用机制

Target of Action

Isovouacapenol C is a cassane furanoditerpene

Mode of Action

The compound is known to have three cyclohexane rings that are trans fused . Two of these rings are in chair conformations, and the third is in a twisted half-chair conformation . An intramolecular C-H⋯O interaction generates an S(6) ring . These structural features may play a role in its interaction with its targets, but the exact mode of action remains to be elucidated.

Result of Action

It has been suggested that isovouacapenol c exhibits antifeedant activity against certain insects , indicating that it may have potential as a natural pesticide. More research is needed to fully understand the molecular and cellular effects of Isovouacapenol C’s action.

生化分析

Biochemical Properties

It is known that it interacts with various enzymes, proteins, and other biomolecules in the body

Cellular Effects

Isovouacapenol C has been found to have significant effects on various types of cells. For instance, it has shown moderate cytotoxic activity towards KB (human oral carcinonoid cancer), BC (human breast cancer) and NCl-H187 (small cell lung cancer) cell lines . The exact mechanisms by which Isovouacapenol C influences cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism, are still being researched.

Molecular Mechanism

It is known that the compound has a complex structure with three cyclohexane rings that are trans fused . The absolute configurations of the stereogenic centres at positions 4a, 5, 6, 6a, 7, 11a and 11b are R, R, R, S, R, S and R, respectively

准备方法

Synthetic Routes and Reaction Conditions: Isovouacapenol C is typically isolated from the roots and leaves of Caesalpinia pulcherrima. The extraction process involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The dichloromethane extract of the air-dried leaves is subjected to silica gel chromatography to afford the compound .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for Isovouacapenol C. The compound is primarily obtained through natural extraction from Caesalpinia pulcherrima. The process involves the collection of plant material, drying, and solvent extraction followed by chromatographic purification .

化学反应分析

Types of Reactions: Isovouacapenol C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s structure allows for interactions with different reagents, leading to the formation of various derivatives .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide can be used to oxidize Isovouacapenol C.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Isovouacapenol C. These derivatives often exhibit different biological activities and can be used for further research .

相似化合物的比较

- Isovouacapenol A

- Isovouacapenol B

- Isovouacapenol D

- Isovouacapenol E

Comparison: Isovouacapenol C is unique among its analogs due to its specific structural features and biological activities. While all these compounds share a common cassane-type diterpene backbone, Isovouacapenol C has distinct functional groups that contribute to its unique properties . For example, Isovouacapenol E, another cassane-type diterpene, has different substituents that result in varied biological activities .

属性

IUPAC Name |

[(4aR,5R,6R,6aS,7R,11aS,11bR)-4a,6-dihydroxy-4,4,7,11b-tetramethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-5-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O5/c1-16-18-11-14-31-20(18)15-19-21(16)22(28)23(32-24(29)17-9-6-5-7-10-17)27(30)25(2,3)12-8-13-26(19,27)4/h5-7,9-11,14,16,19,21-23,28,30H,8,12-13,15H2,1-4H3/t16-,19-,21-,22+,23+,26+,27+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMUSGWGTHSRGHT-WVTZLOSNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC3=C1C=CO3)C4(CCCC(C4(C(C2O)OC(=O)C5=CC=CC=C5)O)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]2[C@H](CC3=C1C=CO3)[C@]4(CCCC([C@@]4([C@@H]([C@@H]2O)OC(=O)C5=CC=CC=C5)O)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the biological activity of Isovouacapenol C?

A1: Isovouacapenol C, a cassane furanoditerpene isolated from Caesalpinia pulcherrima, exhibits significant antifeedant activity against two insect species: Mythimna separate [] and Plutella xylostella []. This suggests potential applications in insect pest control.

Q2: What is the absolute configuration of Isovouacapenol C?

A2: Isovouacapenol C possesses multiple chiral centers. X-ray crystallography confirmed the absolute configurations of the stereogenic centers at positions 4a, 5, 6, 6a, 7, 11a, and 11b to be R, R, R, S, R, S, and R, respectively [].

Q3: How does the structure of Isovouacapenol C relate to its antifeedant activity?

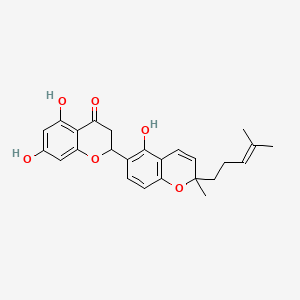

A3: While Isovouacapenol C shows potent antifeedant activity, closely related compounds isolated from Caesalpinia pulcherrima, such as those with a 2,5-dimethoxyfuranocassane structure (caesalpulcherrins A-J), did not show the same level of activity []. This suggests that the specific arrangement of functional groups in Isovouacapenol C, particularly the presence of the benzoate ester and the unmodified furan ring, are crucial for its interaction with insect chemoreceptors and subsequent antifeedant effects. Further research exploring structure-activity relationships within this class of compounds is necessary to fully elucidate the structural features responsible for the observed activity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4H-[1,3]thiazolo[5,4-f][1,3]benzothiazine](/img/structure/B592824.png)

![22,28,34,39-tetratert-butyl-3,6,9,12,15,18-hexaoxahexacyclo[18.15.7.126,30.137,41.02,32.019,24]tetratetraconta-1,19,21,23,26(44),27,29,32,34,37,39,41(43)-dodecaene-43,44-diol](/img/structure/B592838.png)